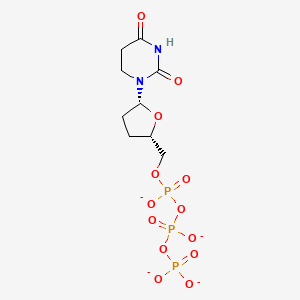
8-Ydroxydaidzein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with hydroxy groups at positions 7 and 8, and a hydroxy-phenyl group at position 3. Coumarins are widely distributed in nature and have been extensively studied for their pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction typically involves the use of 4-hydroxybenzaldehyde and 3,4-dihydroxyacetophenone under acidic conditions .
Industrial Production Methods: Industrial production of coumarin derivatives, including 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydrocoumarins.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as catalase and glutathione-S-transferase, which are involved in detoxification processes.
Anticancer Activity: Induces apoptosis in cancer cells by generating oxidative stress and inhibiting key enzymes involved in cell survival.
Vergleich Mit ähnlichen Verbindungen
- 7,8-Dihydroxy-3-(4-methylphenyl)-chromen-4-one
- 7,8-Dihydroxy-3-(4-methoxyphenyl)-chromen-4-one
- 7,8-Dihydroxy-3-(4-chlorophenyl)-chromen-4-one
Comparison:
- 7,8-Dihydroxy-3-(4-hydroxy-phenyl)-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities.
- 7,8-Dihydroxy-3-(4-methylphenyl)-chromen-4-one has similar antioxidant properties but differs in its antimicrobial activity.
- 7,8-Dihydroxy-3-(4-methoxyphenyl)-chromen-4-one exhibits stronger fluorescence, making it more suitable for use in fluorescent probes.
- 7,8-Dihydroxy-3-(4-chlorophenyl)-chromen-4-one has enhanced anticancer properties due to the presence of the chlorine atom .
Eigenschaften
Molekularformel |
C15H16O5 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
7,8-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-4,7,10,12,14-17,19H,5-6H2 |
InChI-Schlüssel |
PMBWUFSLEVESJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C2C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352554.png)




![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)



